molecular formula C7H16Cl2F2N2 B6608482 1-(3,3-difluoropropyl)piperazinedihydrochloride CAS No. 2839138-88-2

1-(3,3-difluoropropyl)piperazinedihydrochloride

Cat. No.: B6608482
CAS No.: 2839138-88-2
M. Wt: 237.12 g/mol
InChI Key: GVCRNKPYSOAXID-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3,3-difluoropropyl)piperazinedihydrochloride typically involves the reaction of piperazine with 3,3-difluoropropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1-(3,3-difluoropropyl)piperazinedihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(3,3-difluoropropyl)piperazinedihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,3-difluoropropyl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(3,3-difluoropropyl)piperazinedihydrochloride can be compared with other similar compounds, such as:

    1-(3-fluoropropyl)piperazine dihydrochloride: This compound has a similar structure but contains only one fluorine atom.

    1-(2,2-difluoroethyl)piperazine dihydrochloride: This compound has a similar structure but contains a difluoroethyl group instead of a difluoropropyl group.

    1-(3,3-difluoropropyl)piperazine: This compound is similar but does not contain the dihydrochloride salt form.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3,3-difluoropropyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.2ClH/c8-7(9)1-4-11-5-2-10-3-6-11;;/h7,10H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCRNKPYSOAXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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